Tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group and a pyrazolyl group, which is further substituted with a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including halogenation, nucleophilic substitution, and coupling reactions, to introduce the fluoro and pyrazolyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions would yield biaryl compounds, while substitution reactions could introduce various functional groups in place of the fluoro group.
Scientific Research Applications
Tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block for drug discovery and development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate is not well-documented. its reactivity is primarily due to the presence of the dioxaborolane moiety, which can participate in various coupling reactions, and the fluoro group, which can undergo nucleophilic substitution. The molecular targets and pathways involved would depend on the specific application and the nature of the compounds synthesized from it.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
Tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate is unique due to the combination of a fluoro group and a dioxaborolane-substituted pyrazolyl group on a pyrrolidine ring
Properties
Molecular Formula |
C18H29BFN3O4 |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H29BFN3O4/c1-16(2,3)25-15(24)22-10-13(20)14(11-22)23-9-12(8-21-23)19-26-17(4,5)18(6,7)27-19/h8-9,13-14H,10-11H2,1-7H3 |
InChI Key |
GMDBDUYYOZCYKC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CN(CC3F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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